![molecular formula C9H11BFNO4 B2909373 4-Borono-2-fluorophenylalanine CAS No. 1604798-48-2](/img/structure/B2909373.png)
4-Borono-2-fluorophenylalanine
Übersicht
Beschreibung
4-Borono-2-fluorophenylalanine is a compound that has been used in scientific research . It is a boron carrier which is clinically used in Boron Neutron Capture Therapy (BNCT), a radiotherapy based on nuclear reaction between 10B and low energy thermal neutrons .
Molecular Structure Analysis
The molecular structure of 4-Borono-2-fluorophenylalanine is complex and requires careful analysis . The compound is synthesized using a combination of [18F]F2 and a [18F]CH3COOF labeling agent .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Borono-2-fluorophenylalanine are complex and involve several steps . These include the use of [18F]F2, produced using the 18O(p, n)18F reaction, and a [18F]CH3COOF labeling agent .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Borono-2-fluorophenylalanine are complex and require careful analysis . The compound is synthesized using a combination of [18F]F2 and a [18F]CH3COOF labeling agent .Wissenschaftliche Forschungsanwendungen
Boron Neutron Capture Therapy (BNCT) in Glioblastoma
4-Borono-2-fluorophenylalanine has shown promise in anticipating the therapeutic effects of Boron Neutron Capture Therapy (BNCT) for glioblastoma treatment. This therapy uses boron-containing compounds that are preferentially taken up by cancer cells and then irradiated with neutrons, leading to selective cell damage. A study by Yoshimoto et al. (2013) found that 4-borono-2-fluorophenylalanine was predominantly transported by system L amino acid transporters in human glioblastoma cells, a key factor in its effectiveness for BNCT (Yoshimoto et al., 2013).
Tumor Imaging Potential
The compound's potential for tumor imaging, particularly using positron emission tomography (PET), has been a significant focus. Ishiwata et al. (1991) observed high uptake of 4-borono-2-fluorophenylalanine in FM3A mammary carcinoma in mice, indicating its potential as a PET tracer for tumor imaging with high contrast, even in challenging regions like the pancreas (Ishiwata et al., 1991).
Radio Synthesis and Quality Assurance for BNCT Diagnosis
The reliable radiosynthesis of 4-Borono-2-fluorophenylalanine has been crucial for its application in BNCT-oriented diagnosis. Ishiwata et al. (2018) established a method for preparing this compound with high purity and stability, which is essential for accurate and effective BNCT diagnosis using PET (Ishiwata et al., 2018).
In Vivo 19F MR Imaging for BNCT Optimization
Porcari et al. (2009) conducted a study to evaluate the boron biodistribution and pharmacokinetics of 4-borono-2-fluorophenylalanine using in vivo 19F MR imaging and spectroscopy. This was crucial for determining the optimal irradiation time in BNCT, particularly in glioma models (Porcari et al., 2009).
DNA Condensation for Modeling BNCT
Perry et al. (2020) explored the interaction of 4-borono-L-phenylalanine with DNA when incorporated into a positively charged peptide. This study is relevant for understanding the compound's role in BNCT, as it binds strongly to DNA and induces its condensation, a crucial factor in radiation medicine (Perry et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 4-Borono-2-fluorophenylalanine is cancer cells, specifically in the context of Boron Neutron Capture Therapy (BNCT) . BNCT is a radiotherapy based on the nuclear reaction between boron-10 (^10B) and low-energy thermal neutrons .
Mode of Action
4-Borono-2-fluorophenylalanine acts as a boron carrier in BNCT . The compound is taken up by cancer cells, where it interacts with low-energy thermal neutrons. This interaction triggers a nuclear reaction between ^10B and the neutrons, resulting in the generation of high linear energy transfer alpha particles and lithium-7 (^7Li) ions . These particles cause significant damage to the cancer cells, leading to their destruction .
Biochemical Pathways
The alpha particles and ^7Li ions generated by the nuclear reaction have a very short range in tissue, meaning they cause localized damage to the cancer cells without significantly affecting surrounding healthy cells .
Pharmacokinetics
The pharmacokinetics of 4-Borono-2-fluorophenylalanine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is typically administered intravenously or intracarotidly . It is then distributed throughout the body, with a particular affinity for cancer cells .
Result of Action
The result of 4-Borono-2-fluorophenylalanine’s action is the destruction of cancer cells. The high linear energy transfer of the alpha particles and ^7Li ions generated by the nuclear reaction causes significant damage to the DNA of the cancer cells, leading to cell death .
Action Environment
The action of 4-Borono-2-fluorophenylalanine is influenced by several environmental factors. For instance, the compound’s efficacy can be enhanced by disrupting the blood-brain barrier, which improves its uptake by brain tumors . Additionally, the compound’s stability and practicality of synthesis can be improved by using certain labeling agents .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-borono-2-fluorophenyl)propanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c11-7-4-6(10(15)16)2-1-5(7)3-8(12)9(13)14/h1-2,4,8,15-16H,3,12H2,(H,13,14)/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGGVVBGRTWMSPX-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(C(=O)O)N)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=C(C=C1)C[C@@H](C(=O)O)N)F)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Borono-2-fluorophenylalanine | |
CAS RN |
1604798-48-2 | |
Record name | (2S)-2-amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.